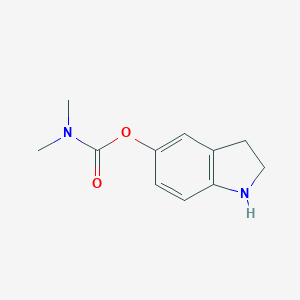

2,3-dihydro-1H-indol-5-yl N,N-dimethylcarbamate

Descripción general

Descripción

2,3-Dihydro-1H-indol-5-yl N,N-dimethylcarbamate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indol-5-yl N,N-dimethylcarbamate can be achieved through several methods. One common approach involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione in the presence of concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to an amino group . Another method involves the use of diazomethane without any catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dihydro-1H-indol-5-yl N,N-dimethylcarbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while reduction can produce various amine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Pesticidal Applications:

The compound has shown promise as a pesticide due to its ability to interact with specific biological targets in pests. Its structural features allow it to be engineered into more effective agrochemicals that can disrupt pest metabolism or reproduction .

Biochemical Probes

Research Tool:

As a biochemical probe, 2,3-dihydro-1H-indol-5-yl N,N-dimethylcarbamate can be used to study enzyme interactions and cellular mechanisms. Its ability to selectively inhibit certain enzymes makes it valuable for dissecting biochemical pathways in research settings .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated significant protection against cell death and improved cell viability, suggesting its potential use in neuroprotection strategies .

Case Study 2: Cholinesterase Inhibition

In vitro assays demonstrated that this compound exhibited strong inhibitory activity against AChE and BuChE. The compound was found to have a low toxicity profile while maintaining high efficacy, making it a candidate for further development as a therapeutic agent for cognitive disorders .

Mecanismo De Acción

The mechanism of action of 2,3-dihydro-1H-indol-5-yl N,N-dimethylcarbamate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes with high affinity, thereby affecting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-carboxaldehyde: Another indole derivative with significant biological activities.

Indole-3-acetic acid: A plant hormone with various biological functions.

Indole-3-butyric acid: Used as a rooting hormone in plant propagation.

Uniqueness

2,3-Dihydro-1H-indol-5-yl N,N-dimethylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties

Actividad Biológica

2,3-Dihydro-1H-indol-5-yl N,N-dimethylcarbamate is a chemical compound characterized by its unique dihydroindole structure and carbamate functional group. This compound has garnered attention for its diverse biological activities, including antiviral, anti-inflammatory, antifungal, antibacterial, and potential anticancer properties. This article explores the biological activity of this compound through various studies and research findings.

The molecular formula of this compound is with a molecular weight of approximately 206.25 g/mol. The compound features a partially saturated indole ring and a carbamate moiety that contributes significantly to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in fungal metabolism, which disrupts their growth and reproduction.

- Binding Affinity : Studies using molecular docking techniques indicate that the compound interacts with various proteins, suggesting potential therapeutic applications.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. It has been tested against various viral strains, showing promising results in inhibiting viral replication.

Antifungal and Antibacterial Properties

The compound has demonstrated significant antifungal and antibacterial activities. It acts by inhibiting key metabolic pathways in pathogens, making it a candidate for agricultural fungicides and as a therapeutic agent against bacterial infections:

| Activity | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antifungal | Candida albicans | ≤ 0.25 µg/mL |

| Antibacterial | Staphylococcus aureus (MRSA) | 16 µg/mL |

These results highlight the compound's potential as an effective antimicrobial agent .

Anti-inflammatory Properties

Studies have suggested that the compound may possess anti-inflammatory effects, although further research is necessary to elucidate the underlying mechanisms and specific pathways involved .

Anticancer Potential

Preliminary investigations into the anticancer activity of this compound have shown that it may interact with human cellular pathways relevant to cancer progression. However, more extensive studies are required to confirm these effects and understand the full scope of its anticancer properties .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : A comprehensive screening identified this compound as a potent inhibitor of MRSA with an MIC value indicating effective antimicrobial action without significant cytotoxicity .

- Investigation of Antiviral Properties : Research demonstrated that derivatives of this compound could inhibit viral replication in vitro, suggesting its utility in developing antiviral therapies.

- Evaluation of Anti-inflammatory Effects : Inflammation models indicated that the compound could reduce inflammatory markers, supporting its potential use in treating inflammatory diseases .

Comparison with Similar Compounds

To contextualize the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Indole-3-carboxaldehyde | CHNO | Significant biological activities |

| Indole-3-acetic acid | CHO | Plant hormone with various functions |

| Indole-3-butyric acid | CHO | Used as a rooting hormone |

The distinct dihydroindole structure combined with the carbamate functionality enhances the biological activity of this compound compared to other similar compounds .

Propiedades

IUPAC Name |

2,3-dihydro-1H-indol-5-yl N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-13(2)11(14)15-9-3-4-10-8(7-9)5-6-12-10/h3-4,7,12H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKCKKGFPVFSFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30929578 | |

| Record name | 2,3-Dihydro-1H-indol-5-yl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136910-75-3 | |

| Record name | Indolinyl-N,N-dimethylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136910753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-1H-indol-5-yl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30929578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.